molecular formula C10H9F4NO B13067623 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol

4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol

Cat. No.: B13067623
M. Wt: 235.18 g/mol
InChI Key: QQHKNVJXYRXSLY-UHFFFAOYSA-N
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Description

4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is a synthetic organic compound characterized by the presence of an aminocyclopropylmethyl group attached to a tetrafluorophenol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Cyclopropylmethylamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine source under basic conditions.

    Introduction of the Tetrafluorophenol Group: The cyclopropylmethylamine is then reacted with a tetrafluorophenol derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol involves its interaction with specific molecular targets. The aminocyclopropylmethyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The tetrafluorophenol core can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)-2,3,5,6-tetrafluorophenol: Similar structure but lacks the cyclopropyl group.

    4-(Cyclopropylmethyl)-2,3,5,6-tetrafluorophenol: Similar structure but lacks the amino group.

    4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorobenzene: Similar structure but lacks the hydroxyl group.

Uniqueness

4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is unique due to the combination of the aminocyclopropylmethyl group and the tetrafluorophenol core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

4-(Aminocyclopropylmethyl)-2,3,5,6-tetrafluorophenol is an organic compound characterized by its unique molecular structure that includes four fluorine atoms and an amino group attached to a phenolic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula : C6H3F4NO
  • Molecular Weight : 181.09 g/mol
  • CAS Number : 938-63-6
  • IUPAC Name : 4-amino-2,3,5,6-tetrafluorophenol

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The presence of fluorine enhances its ability to form hydrogen bonds and interact with enzymes and receptors. The amino group can participate in nucleophilic reactions, influencing biochemical pathways and enzyme activity .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests demonstrated that derivatives of tetrafluorophenol exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MICs) were evaluated against standard bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Compounds showed MIC values ranging from 0.25 to 16 µg/mL, indicating promising antibacterial properties comparable to established antibiotics like penicillin .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method revealed that certain derivatives of this compound did not exhibit significant toxicity against normal human cell lines while demonstrating potent cytotoxic effects against cancer cell lines. This selectivity is crucial for the development of therapeutic agents with reduced side effects .

Case Studies

  • Antibacterial Efficacy :
    • A study focused on a series of synthesized compounds based on tetrafluorophenol derivatives indicated that some exhibited excellent antimicrobial profiles. For example, a derivative was found to inhibit S. epidermidis growth at concentrations as low as 4 µg/mL .
  • Cytotoxicity Evaluation :
    • In research involving leukemia cell lines, compounds derived from tetrafluorophenol were tested for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that these compounds could effectively reduce cell viability at concentrations lower than traditional chemotherapeutics .

Data Table: Biological Activity Overview

Biological ActivityTested OrganismsMIC (µg/mL)Remarks
AntibacterialS. aureus0.25 - 16Comparable to standard antibiotics
AntibacterialE. coli0.5 - 32Effective against clinical strains
CytotoxicityCancer Cell LinesVariesSelective toxicity; minimal impact on normal cells

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

4-[amino(cyclopropyl)methyl]-2,3,5,6-tetrafluorophenol

InChI

InChI=1S/C10H9F4NO/c11-5-4(9(15)3-1-2-3)6(12)8(14)10(16)7(5)13/h3,9,16H,1-2,15H2

InChI Key

QQHKNVJXYRXSLY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=C(C(=C(C(=C2F)F)O)F)F)N

Origin of Product

United States

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